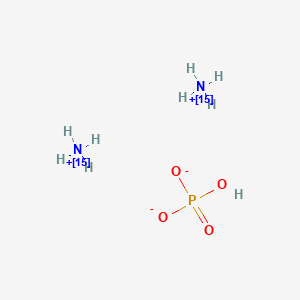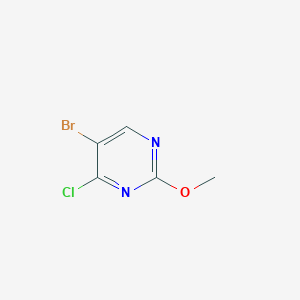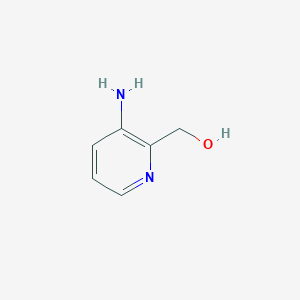
Diammonium hydrogenphosphate-15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium hydrogenphosphate-15N2, also known as Diammonium phosphate (DAP), is a water-soluble ammonium phosphate salt that can be produced when ammonia reacts with phosphoric acid . It has a molecular formula of H9N2O4P and a molar mass of 134.074221 .
Synthesis Analysis
Diammonium hydrogen phosphate can be synthesized through a process involving the precipitation of the compound in a phosphoric acid solution with ammonia . The thermochemical and kinetic studies of this process have been followed using microcalorimetry at 25 °C .Molecular Structure Analysis
The molecular structure of Diammonium hydrogen phosphate has been determined by X-ray single crystal analysis . The space group is P21/c10 with lattice parameters a=10.781(2)Å, b=6.771(2)Å, c=8.047(2)Å, and Z = 4 .Chemical Reactions Analysis
Diammonium hydrogen phosphate shows a dissociation pressure of ammonia as given by the following expression and equation: (NH4)2HPO4(s) ⇌ NH3(g) + (NH4)H2PO4(s) . The thermochemical and kinetic studies of this reaction were followed using a microcalorimetry at 25 °C .Physical And Chemical Properties Analysis
Diammonium hydrogen phosphate is a colorless monoclinic crystal with a density of 1.619 g/cm3 . It is non-combustible and does not burn but may decompose upon heating to produce corrosive and/or toxic fumes .科学的研究の応用
Application in Hydraulic Fracturing
Specific Scientific Field
This application falls under the field of Petroleum Engineering and Reservoir Geomechanics .
Summary of the Application
DAP is used as an additive to improve the hydraulic/acid fracture conductivity in Indiana limestone and Austin chalk slabs .
Methods of Application
Initially, flat slabs of Indiana limestone and Austin chalk were subjected to acidization using 15% and 10% hydrochloric acid (HCl) for 10 minutes and 5 minutes, respectively. Half of the samples underwent treatment in 1 M DAP under 1,000 psi and 75°C for 72 hours .
Results or Outcomes
Treated Indiana limestone fractures exhibited double the conductivity of untreated fractures. The improvement in Austin chalk conductivity was even more significant after DAP treatment, resulting in seven to eight times higher conductivity in the treated hydraulic/acid fractures .
Modification and Stabilization of Collapsible Loess
Specific Scientific Field
This application is in the field of Geotechnical Engineering and Soil Stabilization .
Summary of the Application
DAP reacts with calcite in the collapsible loess, producing a stronger bonding material, hydroxyapatite (HAP), to modify and stabilize the soil .
Methods of Application
Under a mild condition (20 °C), the biomimetic inorganic agent, DAP, reacts with calcite in the collapsible loess .
Results or Outcomes
The compressive strength of the loess treated with a 3.0 mol/L DAP solution was six times greater than that of the untreated group. DAP’s reinforcement effect on the loess was superior to that of cement .
Upgrading of Woody Biomass Waste
Specific Scientific Field
This application is in the field of Environmental Engineering and Waste Management .
Summary of the Application
The coupling of DAP and pre-carbonization of a woody biomass waste was aimed to improve the carbon yield for pyrolysis technology .
Methods of Application
After the pretreatment, the pyrolysis experiment was performed at 500–900 °C under hypoxic conditions .
Results or Outcomes
The results of this application are not explicitly mentioned in the source .
将来の方向性
特性
IUPAC Name |
azanium;hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNHAPBLZZVQHP-ISOLYIDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].OP(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH4+].[15NH4+].OP(=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diammonium hydrogenphosphate-15N2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)


![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)




